Cas no 1260859-19-5 (5-Bromo-2-iodo-4-methylpyrimidine)

5-Bromo-2-iodo-4-methylpyrimidine 化学的及び物理的性質
名前と識別子
-
- 5-Bromo-2-iodo-4-methylpyrimidine
- E77432
- Pyrimidine, 5-bromo-2-iodo-4-methyl-
- EN300-1590085
- SCHEMBL22678147
- MFCD13193655
- SY283003
- SB59172
- 5-bromo-2-iodo-4-methyl-pyrimidine
- PS-18806
- CS-0310193
- 1260859-19-5
- DTXSID40857676
- DB-413650
-
- MDL: MFCD13193655
- インチ: InChI=1S/C5H4BrIN2/c1-3-4(6)2-8-5(7)9-3/h2H,1H3
- InChIKey: VZLFDSURYRXHTB-UHFFFAOYSA-N
- ほほえんだ: CC1=NC(=NC=C1Br)I
計算された属性
- せいみつぶんしりょう: 297.86026g/mol
- どういたいしつりょう: 297.86026g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 101
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 25.8Ų
5-Bromo-2-iodo-4-methylpyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1590085-0.25g |
5-bromo-2-iodo-4-methylpyrimidine |
1260859-19-5 | 95% | 0.25g |
$367.0 | 2023-06-04 | |
Enamine | EN300-1590085-0.5g |
5-bromo-2-iodo-4-methylpyrimidine |
1260859-19-5 | 95% | 0.5g |
$579.0 | 2023-06-04 | |
Enamine | EN300-1590085-10.0g |
5-bromo-2-iodo-4-methylpyrimidine |
1260859-19-5 | 95% | 10g |
$3191.0 | 2023-06-04 | |
eNovation Chemicals LLC | Y1097954-5G |
5-bromo-2-iodo-4-methyl-pyrimidine |
1260859-19-5 | 97% | 5g |
$2045 | 2024-07-21 | |
eNovation Chemicals LLC | Y1097954-500MG |
5-bromo-2-iodo-4-methyl-pyrimidine |
1260859-19-5 | 97% | 500mg |
$455 | 2024-07-21 | |
Enamine | EN300-1590085-1000mg |
5-bromo-2-iodo-4-methylpyrimidine |
1260859-19-5 | 95.0% | 1000mg |
$743.0 | 2023-09-23 | |
Enamine | EN300-1590085-2500mg |
5-bromo-2-iodo-4-methylpyrimidine |
1260859-19-5 | 95.0% | 2500mg |
$1454.0 | 2023-09-23 | |
Enamine | EN300-1590085-10000mg |
5-bromo-2-iodo-4-methylpyrimidine |
1260859-19-5 | 95.0% | 10000mg |
$3191.0 | 2023-09-23 | |
Aaron | AR000S66-250mg |
Pyrimidine, 5-bromo-2-iodo-4-methyl- |
1260859-19-5 | 95% | 250mg |
$210.00 | 2025-01-20 | |
1PlusChem | 1P000RXU-1g |
Pyrimidine, 5-bromo-2-iodo-4-methyl- |
1260859-19-5 | 95% | 1g |
$861.00 | 2025-02-18 |
5-Bromo-2-iodo-4-methylpyrimidine 関連文献
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
5-Bromo-2-iodo-4-methylpyrimidineに関する追加情報
Introduction to 5-Bromo-2-iodo-4-methylpyrimidine (CAS No. 1260859-19-5)
5-Bromo-2-iodo-4-methylpyrimidine (CAS No. 1260859-19-5) is a versatile compound that has garnered significant attention in the fields of chemical synthesis, medicinal chemistry, and pharmaceutical research. This compound belongs to the class of pyrimidines, which are essential building blocks in the development of various drugs and therapeutic agents. The unique combination of bromine, iodine, and methyl groups in its structure endows it with a wide range of potential applications, particularly in the design and synthesis of novel bioactive molecules.
The molecular formula of 5-Bromo-2-iodo-4-methylpyrimidine is C6H5BrIN2, and its molecular weight is 303.93 g/mol. The compound's structure features a pyrimidine ring with a bromine atom at the 5-position, an iodine atom at the 2-position, and a methyl group at the 4-position. These substituents contribute to its chemical reactivity and biological activity, making it an attractive candidate for various synthetic transformations and biological studies.
In recent years, 5-Bromo-2-iodo-4-methylpyrimidine has been extensively studied for its potential as a precursor in the synthesis of antiviral agents, anticancer drugs, and other bioactive compounds. One notable application is its use in the development of nucleoside analogs, which are crucial in the treatment of viral infections such as HIV and hepatitis B. The bromine and iodine substituents provide additional points for functionalization, allowing for the creation of diverse derivatives with tailored biological properties.
The synthesis of 5-Bromo-2-iodo-4-methylpyrimidine typically involves multi-step reactions that include halogenation and substitution processes. A common synthetic route involves starting from a simple pyrimidine derivative and sequentially introducing the bromine, iodine, and methyl groups through well-established chemical reactions. For example, the bromination can be achieved using N-bromosuccinimide (NBS) or bromine gas, while iodination can be performed using iodine monochloride (ICl) or other iodinating agents. The methylation step often involves the use of methylating agents such as dimethyl sulfate or methyl iodide.
The physical properties of 5-Bromo-2-iodo-4-methylpyrimidine, including its melting point, solubility, and stability, are crucial for its handling and storage in laboratory settings. The compound is generally stable under standard laboratory conditions but should be stored in a cool, dry place to prevent degradation. Its solubility in various organic solvents makes it suitable for use in solution-phase reactions, which are common in organic synthesis.
In terms of biological activity, 5-Bromo-2-iodo-4-methylpyrimidine has shown promising results in preliminary studies. Research has demonstrated its potential as an inhibitor of specific enzymes involved in cancer cell proliferation and viral replication. For instance, it has been reported to exhibit selective inhibition against certain kinases and proteases, which are key targets in cancer therapy and antiviral drug development. These findings highlight the compound's potential as a lead molecule for further optimization and drug discovery efforts.
The safety profile of 5-Bromo-2-iodo-4-methylpyrimidine is an important consideration for its use in research and development. While it is not classified as a hazardous substance under current regulations, appropriate handling precautions should be taken to ensure laboratory safety. This includes wearing personal protective equipment (PPE) such as gloves and goggles when handling the compound to prevent skin contact and inhalation.
In conclusion, 5-Bromo-2-iodo-4-methylpyrimidine (CAS No. 1260859-19-5) is a valuable compound with significant potential in chemical synthesis and pharmaceutical research. Its unique structural features make it an attractive candidate for the development of novel bioactive molecules with diverse applications. Ongoing research continues to explore its full range of properties and applications, contributing to advancements in medicinal chemistry and drug discovery.
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